![molecular formula C16H17N3O B7475405 N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7475405.png)
N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the development of new drugs. Its unique structure and properties make it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific receptors in the body, such as the cannabinoid receptors and the GABA receptors.
Biochemical and Physiological Effects:
N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has been shown to produce various biochemical and physiological effects in the body. It has been reported to reduce inflammation, alleviate pain, and modulate the activity of the central nervous system. Additionally, it has been shown to possess antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide is its unique structure, which makes it a promising candidate for the development of new drugs. However, its synthesis is a multi-step process that requires specific reagents and conditions, which can be challenging and time-consuming. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its pharmacological effects.
Future Directions
There are several future directions for the research on N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide. One direction is to further investigate its potential application in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its mechanism of action and identify specific receptors that it interacts with. Additionally, future research could focus on optimizing its synthesis method to make it more efficient and cost-effective.
Synthesis Methods
The synthesis of N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of cyclopropylamine with 2,3-dichlorobenzoyl chloride to form 2,3-dichlorobenzoylcyclopropylamine. This intermediate is then reacted with 1-phenyl-1H-pyrazole-4-carboxylic acid to form the final product.
Scientific Research Applications
N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has been extensively studied for its potential application in the development of new drugs. It has been shown to possess various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(17-11-9-10-11)15-13-7-4-8-14(13)19(18-15)12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZKPRWDWGNJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(=O)NC3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

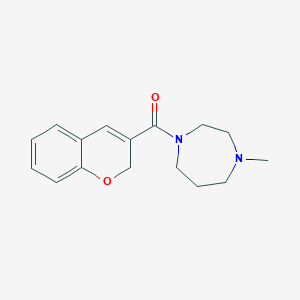

![1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)

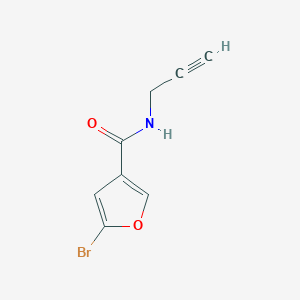
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)
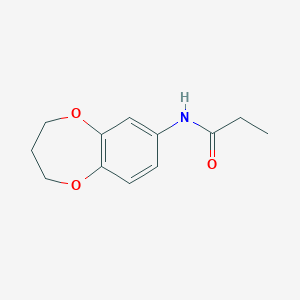
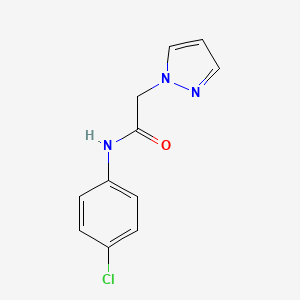
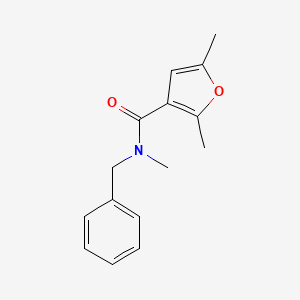
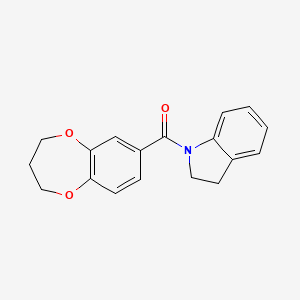
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)
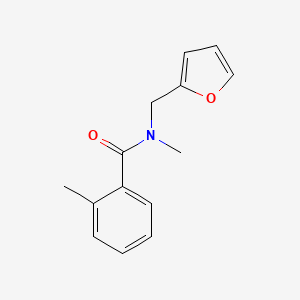

![4-[[(5-Nitropyridin-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B7475396.png)